
Benzamide
Overview
Description
Benzamide is an organic compound with the chemical formula C₇H₇NO . It is the simplest amide derivative of benzoic acid. In its powdered form, this compound appears as a white solid, while in crystalline form, it appears as colorless crystals. It is slightly soluble in water and soluble in many organic solvents . This compound is a natural alkaloid found in the herbs of Berberis pruinosa .
Synthetic Routes and Reaction Conditions:
Direct Condensation: this compound can be synthesized through the direct condensation of benzoic acids and amines in the presence of a catalyst.
Electrochemical Synthesis: Another method involves the electrochemical synthesis and amidation of benzoin.
Industrial Production Methods:
High-Temperature Reaction: this compound is typically produced industrially by reacting benzoic acid with ammonia or an amine at high temperatures (above 180°C).
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although specific conditions and reagents are not commonly detailed.
Reduction: It can be reduced to benzylamine using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products:
Reduction: Benzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Benzamides have been investigated for their potential as anticancer agents. Research indicates that N-substituted benzamides can inhibit NFκB activation, a pathway often associated with cancer cell survival. For instance, compounds like declopramide have shown promise in inducing apoptosis in cancer cells while inhibiting NFκB activation, suggesting a dual mechanism that could enhance the efficacy of chemotherapy treatments .
1.2 Neuroprotective Effects
Recent studies demonstrate that certain benzamide derivatives exhibit strong inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer’s. For example, novel this compound compounds have been synthesized with IC50 values as low as 1.57 μM against AChE, highlighting their potential as therapeutic agents for cognitive disorders .
1.3 Anti-inflammatory Properties
Benzamides are also recognized for their anti-inflammatory effects. They have been shown to modulate inflammatory pathways, making them candidates for treating conditions characterized by excessive inflammation. The inhibition of NFκB activation by this compound derivatives further supports their role in reducing inflammatory responses .
Medicinal Chemistry Applications
2.1 Drug Design and Development
The structural versatility of this compound allows for the design of novel bioactive compounds. Researchers have utilized this compound scaffolds to develop multi-targeted agents aimed at various diseases, including cancer and neurodegenerative disorders. The ability to modify the this compound structure leads to enhanced selectivity and potency against specific biological targets .
2.2 Formulation Studies
This compound has been used in formulation studies to improve the solubility and bioavailability of drugs. For instance, binary mixtures of nateglinide and this compound have been analyzed using differential scanning calorimetry to assess their thermal properties and stability during storage . Such studies are crucial for ensuring the efficacy of pharmaceutical products.
Analytical Chemistry Applications
3.1 Quantitative Analysis Techniques
This compound derivatives are employed in various quantitative analytical methods due to their chemical properties. Techniques such as powder X-ray diffraction (PXRD) and infrared spectroscopy (IR) are utilized to characterize this compound-containing formulations, ensuring quality control during drug development .
Case Studies
Mechanism of Action
The mechanism of action of benzamide derivatives varies depending on their specific structure and application. For instance:
Comparison with Similar Compounds
Benzoic Acid: The parent compound of benzamide, used widely as a food preservative.
Benzylamine: A reduction product of this compound, used in organic synthesis.
Substituted Benzamides: Compounds like metoclopramide and sulpiride, which have additional functional groups enhancing their pharmacological properties.
Uniqueness:
Versatility: this compound serves as a versatile intermediate in organic synthesis.
Pharmacological Importance: Its derivatives have significant therapeutic applications, particularly in gastrointestinal and psychiatric disorders.
This compound’s unique properties and wide range of applications make it a compound of significant interest in various fields of science and industry.
Biological Activity
Benzamide, a simple aromatic amide, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound and its derivatives, focusing on their mechanisms, therapeutic potentials, and relevant research findings.
Overview of this compound
This compound is characterized by the presence of a benzene ring attached to a carbonyl group (C=O) and an amine group (NH2). This structure allows for various modifications, leading to a wide range of biological activities. This compound derivatives have been studied for their potential as therapeutic agents in treating conditions such as Alzheimer's disease, cancer, and infections.
The biological activity of this compound derivatives often involves the following mechanisms:
- Cholinesterase Inhibition : Some this compound derivatives have shown potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of Alzheimer's disease. For instance, specific derivatives exhibited IC50 values as low as 1.47 µM for AChE inhibition, indicating strong potential as cognitive enhancers .
- Urease Inhibition : this compound compounds have demonstrated significant urease inhibitory activity, which is essential for treating infections caused by urease-producing bacteria. One study reported an IC50 value of 4.51 µM for a specific this compound derivative, highlighting its potential as an antibacterial agent .
- Antioxidant Activity : Some this compound derivatives have shown antioxidant properties through their ability to scavenge free radicals. However, the overall antioxidant activity was found to be less pronounced compared to other compounds .
1. Anti-Alzheimer Activity
A study evaluated several this compound derivatives for their anti-Alzheimer properties. Compounds 3a and 3g exhibited the highest activity against AChE with significant improvements in swimming times in treated mice compared to controls .
Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Activity Level |
---|---|---|---|
3a | 1.57 | 2.85 | High |
3g | 1.47 | 11.40 | High |
3f | 9.1 | 2.5 | Moderate |
2. Urease Inhibition
In another study, seven this compound derivatives were tested for urease inhibition. The most potent compound showed an IC50 value of 4.51 µM, making it a promising candidate for further development in treating urease-related disorders .
3. Antifungal Activity
Research on novel pyrazol-5-yl-benzamide derivatives indicated antifungal activity against various strains. The study revealed that certain modifications significantly enhanced the antifungal properties compared to standard treatments .
Molecular Docking Studies
Molecular docking studies have been instrumental in elucidating the binding interactions between this compound derivatives and their biological targets. For example, docking studies on dual cholinesterase inhibitors demonstrated that specific structural features enhance binding affinity and selectivity towards AChE and BuChE .
Pharmacophore Modeling
Pharmacophore modeling has been utilized to identify key structural features necessary for the biological activity of this compound derivatives. This approach has facilitated the design of new compounds with improved efficacy against targeted enzymes such as BACE1 and AChE .
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity and purity of synthesized benzamide?
- Methodological Answer :
- Spectroscopic Analysis : Use FTIR to identify characteristic amide bands (N-H stretch ~3350 cm⁻¹, C=O stretch ~1650 cm⁻¹) and compare with NIST reference spectra .
- Melting Point Determination : Pure this compound melts at 128–130°C. Deviations >2°C indicate impurities; recrystallization from hot water or ethanol improves purity .
- Chromatographic Techniques : HPLC or TLC with UV detection (λ ~254 nm) to assess purity, using a silica gel stationary phase and ethyl acetate/hexane mobile phase .
Q. What experimental precautions are critical during this compound synthesis via benzoyl chloride and ammonia?
- Methodological Answer :
- Controlled Reactivity : Add benzoyl chloride slowly to aqueous ammonia to manage exothermicity and avoid side reactions (e.g., hydrolysis to benzoic acid) .
- Lachrymatory Hazard Mitigation : Use a fume hood and personal protective equipment (PPE) due to benzoyl chloride’s irritant properties .
- Yield Optimization : Monitor reaction temperature (0–5°C) and stoichiometry (1:2 molar ratio of benzoyl chloride to ammonia) .
Q. How does hydrolysis of this compound inform its reactivity in biochemical studies?
- Methodological Answer :
- Acidic vs. Basic Hydrolysis : Under acidic conditions (HCl/H₂O), this compound hydrolyzes to benzoic acid and ammonium chloride. Under basic conditions (NaOH), it forms benzoate and ammonia. Monitor reaction progress via pH shifts or conductivity .
- Kinetic Studies : Use UV-Vis spectroscopy to track C=O band changes or titrate liberated NH₃ .
Advanced Research Questions
Q. What methodologies validate this compound’s role as a PARP-1 inhibitor in diabetic nephropathy?
- Methodological Answer :
- Metabolomic Profiling : Compare this compound levels in diabetic vs. control serum using LC-MS. Low this compound correlates with reduced eGFR in type 2 diabetes .
- In Vitro Assays : Measure PARP-1 activity in endothelial cells treated with this compound (IC₅₀ ~10 µM) using NAD⁺ depletion assays .
- Preclinical Models : Administer this compound (10–50 mg/kg/day) in diabetic rodents and assess albuminuria reduction .
Q. How is this compound utilized in designing photopharmacological agents?
- Methodological Answer :
- Azologization : Replace the N-aryl group with an azobenzene photoswitch to create light-responsive PARP inhibitors. Characterize (E)/(Z) isomer ratios via HPLC and validate binding via X-ray crystallography (e.g., PDB IDs: 6ZLH, 6ZL4) .
- Activity Modulation : Irradiate at 365 nm (E→Z) or 450 nm (Z→E) and measure PARP-1 inhibition efficacy using fluorescence-based assays .
Q. What experimental strategies enable this compound intercalation into kaolinite for material science applications?
- Methodological Answer :
- Pre-expansion with DMSO : Treat kaolinite with DMSO/water (60°C, 48 hrs) to increase interlayer spacing from 7.2 Å to 11.2 Å, enabling this compound insertion .
- Melt Intercalation : Heat DMSO-expanded kaolinite with molten this compound (140°C, 4 days). Confirm intercalation via XRD (d-spacing ~14.3 Å) and FTIR (C=O hydrogen bonding with aluminol groups at 1680 cm⁻¹) .
Q. How can machine learning improve variant analysis in genomic studies involving this compound?
- Methodological Answer :
- Data Integration : Train ensemble models on 24 variant-calling tools (e.g., GATK, Samtools) to distinguish true this compound-associated SNPs from false positives. Use ROC curves to balance sensitivity/specificity .
- Haplotype Reconstruction : Phase genotypes using long-range phasing algorithms (e.g., SHAPEIT) and impute structural variants onto haplotypes .
Q. What thermodynamic data are essential for predicting this compound’s stability in drug formulations?
- Methodological Answer :
- Combustion Calorimetry : Determine ΔcH°(solid) = −3,890 kJ/mol via bomb calorimetry. Compare with computational values (e.g., EDF2/6-31G* model) .
- Solubility Analysis : Use SPSS to model this compound solubility in co-crystals (e.g., ebastine-benzamide 1:8 molar ratio) under varying pH and temperature .
Q. Key Notes
Properties
IUPAC Name |
benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDAEFPNCMNJSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Record name | BENZAMIDE | |
Source | CAMEO Chemicals | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
55738-52-8 | |
Record name | Benzamide, homopolymer | |
Source | CAS Common Chemistry | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID0021709 | |
Record name | Benzamide | |
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Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzamide is a white powder. (NTP, 1992), Colorless solid; [Hawley] White powder; [MSDSonline], Solid | |
Record name | BENZAMIDE | |
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Record name | Benzamide | |
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Record name | Benzamide | |
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Boiling Point |
554 °F at 760 mmHg (NTP, 1992), 288 °C, 290.00 °C. @ 760.00 mm Hg | |
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Record name | BENZAMIDE | |
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Record name | Benzamide | |
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Solubility |
>18.2 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72.5 °F (NTP, 1992), > 10% in benzene, 1 g in 6 ml ethanol; 1 g in 3.3 ml pyridine, Soluble in ammonia, Slightyl soluble in ethyl ether, benzene; very soluble in ethyl alcohol, carbon tetrachloride, carbon disulfide., In water, 1.35X10+4 mg/l @ 25 °C, 13500 mg/L at 25 °C | |
Record name | SID11532898 | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | BENZAMIDE | |
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Record name | Benzamide | |
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Density |
1.0792 at 266 °F (NTP, 1992) - Denser than water; will sink, 1.341 | |
Record name | BENZAMIDE | |
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Vapor Pressure |
0.000939 [mmHg] | |
Record name | Benzamide | |
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Color/Form |
Colorless crystals, Monoclinic prisms or plates from water | |
CAS No. |
55-21-0 | |
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Melting Point |
270 to 271 °F (NTP, 1992), 130 °C, 129.1 °C | |
Record name | BENZAMIDE | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6360 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Benzamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004461 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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